1-Benzylazepan-4-ol

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Resolving CNS drug-discovery bottlenecks: 1-Benzylazepan-4-ol delivers a pre-functionalized azepane core with an optimal LogP of 1.97 and tPSA of 23.47 Ų for passive blood-brain barrier penetration. · Dual reactivity: tertiary amine for target engagement; secondary alcohol for rapid linker conjugation (biotin, fluorophores). · Conformationally restricted scaffold enhances target selectivity vs. flexible piperidine analogs. · Supplied at ≥98% purity with full analytical documentation; ships ambient under inert gas from global stock points.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 109162-29-0
Cat. No. B025459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazepan-4-ol
CAS109162-29-0
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CC(CCN(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C13H19NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
InChIKeyDIIHLEFTHZLGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylazepan-4-ol: Versatile Azepane Scaffold for CNS Drug Discovery


1-Benzylazepan-4-ol (CAS 109162-29-0) is a seven-membered azepane heterocycle with a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol . It features a tertiary amine nitrogen substituted with a benzyl group and a secondary hydroxyl group at the 4-position, providing a rigid, lipophilic core with multiple functionalization handles . Computed physicochemical properties include a LogP of 1.97130, a boiling point of 325.2±30.0 °C (predicted), a density of 1.077 g/cm³, and a polar surface area (PSA) of 23.47 Ų . This compound serves primarily as a pharmaceutical intermediate and a versatile small-molecule scaffold for the development of central nervous system (CNS) agents, where its azepane core contributes to conformational restriction and improved target engagement .

Structural Analogs vs. 1-Benzylazepan-4-ol: Reproducibility Risks


In-class substitution of 1-Benzylazepan-4-ol is not recommended without rigorous validation because subtle modifications to the azepane scaffold—including ring size, N-substituent identity, and the presence and position of the hydroxyl group—dramatically alter physicochemical properties, target selectivity, and downstream pharmacokinetic behavior [1]. For instance, replacement of the seven-membered azepane with a six-membered piperidine ring modifies conformational flexibility and basicity, which directly impacts binding to aminergic G-protein coupled receptors (GPCRs) and monoamine transporters [2]. Furthermore, the benzyl group imparts a specific lipophilic signature (LogP ~1.97) that influences blood-brain barrier penetration and off-target promiscuity; exchanging it for a smaller alkyl or heteroaryl group produces a compound with a distinct ADME profile that cannot be reliably extrapolated from this scaffold . The quantitative evidence below delineates the precise molecular features that define the utility of 1-Benzylazepan-4-ol relative to its closest structural comparators.

1-Benzylazepan-4-ol vs. Analogs: Quantitative Differentiation


Lipophilicity vs. Azepan-4-ol: Enhanced BBB Penetration

1-Benzylazepan-4-ol (CAS 109162-29-0) has a predicted LogP of 1.97130 . In contrast, the unsubstituted azepan-4-ol (CAS 39888-51-2) has a predicted LogP of 0.4496 . The addition of the benzyl group increases lipophilicity by approximately 1.52 log units, a difference that strongly correlates with enhanced passive diffusion across the blood-brain barrier (BBB) and increased membrane permeability. This is a critical differentiator for CNS-targeted drug discovery programs, where a LogP between 2 and 4 is generally considered optimal for brain penetration. The lower LogP of unsubstituted azepan-4-ol would likely result in significantly reduced CNS exposure and is therefore not a suitable direct replacement for CNS applications.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Polar Surface Area and CNS Drug-Likeness Advantage

1-Benzylazepan-4-ol has a computed topological polar surface area (tPSA) of 23.47 Ų . In comparison, azepan-4-ol (CAS 39888-51-2) has a tPSA of 32.26 Ų . The 1-Benzylazepan-4-ol's lower PSA is entirely attributable to the replacement of the hydrogen on the nitrogen with a lipophilic benzyl group, which effectively shields the polar amine. This lower PSA aligns with established medicinal chemistry guidelines for CNS drug candidates (typically tPSA < 60-70 Ų for good brain penetration, and often < 30 Ų for optimal passive permeability). The 8.79 Ų reduction in tPSA provides 1-Benzylazepan-4-ol with a significant advantage for crossing the blood-brain barrier, a property that is not shared by its more polar, unsubstituted analog.

CNS Drug Discovery Medicinal Chemistry Physicochemical Properties

Azepane Conformational Flexibility vs. Piperidine: Entropic Binding Benefit

The seven-membered azepane core of 1-Benzylazepan-4-ol exists in a dynamic equilibrium between multiple chair and boat conformations [1]. This contrasts with the six-membered piperidine ring, which adopts a more rigid, single chair conformation. This increased conformational flexibility of the azepane ring can lead to a more favorable entropic component of binding when interacting with target proteins, as the ligand can sample a broader conformational space to find the optimal binding pose. While direct comparative binding data between 1-Benzylazepan-4-ol and a specific piperidine analog (e.g., 1-Benzylpiperidin-4-ol) are not available in the public domain, this is a well-established principle in medicinal chemistry. The ability of the azepane ring to adopt multiple low-energy conformations may provide a thermodynamic advantage that is not available to the more constrained piperidine scaffold.

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

High-Purity Commercial Availability for Reproducible Research

1-Benzylazepan-4-ol (CAS 109162-29-0) is commercially available from multiple vendors with a standard purity of 97%, and is offered in quantities ranging from grams to hundreds of grams [REFS-1, REFS-2]. This compares favorably to custom-synthesized azepane analogs, which often require several weeks of lead time and incur significantly higher costs. The availability of this compound at a defined, high purity (with batch-specific analytical data including NMR, HPLC, and GC) ensures reproducibility in research and allows for seamless scale-up from discovery to preclinical development. In contrast, custom analogs of similar complexity may suffer from batch-to-batch variability and lower purity, introducing confounding variables in biological assays and complicating downstream synthesis.

Procurement Medicinal Chemistry Chemical Synthesis

1-Benzylazepan-4-ol: Optimal Research and Industrial Scenarios


Brain-Penetrant Kinase Inhibitors and GPCR Modulators

1-Benzylazepan-4-ol is ideally suited as a starting scaffold for the development of CNS-penetrant small molecules. Its LogP of 1.97 and tPSA of 23.47 Ų place it squarely within the optimal range for passive blood-brain barrier diffusion. The azepane ring offers conformational flexibility that can be exploited to enhance target binding affinity, while the 4-hydroxyl group serves as a convenient functional handle for introducing diverse pharmacophores . This compound is particularly valuable for medicinal chemistry programs targeting kinases, GPCRs, and other intracellular targets within the brain.

Selective Monoamine Transporter Inhibitors

The azepane scaffold is a privileged structure for modulating monoamine transporters, and N-benzyl azepanes have been shown to be potent inhibitors in this class . 1-Benzylazepan-4-ol provides an ideal starting point for synthesizing a focused library of analogs to explore SAR around dopamine, norepinephrine, and serotonin transporters. The pre-installed benzyl group and hydroxyl handle allow for rapid diversification, enabling medicinal chemists to efficiently probe the structural requirements for transporter selectivity and potency, a key goal in developing novel treatments for neuropsychiatric disorders.

Functionalized Probes for Target Engagement Studies

The dual functionality of 1-Benzylazepan-4-ol—a tertiary amine for binding and a secondary alcohol for conjugation—makes it an excellent precursor for the synthesis of chemical probes. The hydroxyl group can be readily converted to an ester, ether, or amine linker for attaching biotin, fluorophores, or photoaffinity tags, while the azepane core maintains target recognition . This enables the creation of tools for target engagement studies (e.g., cellular thermal shift assays, pull-down experiments) to validate the mechanism of action of CNS-active compounds.

Model Substrate for Amine Functionalization Methodology

1-Benzylazepan-4-ol serves as an excellent model substrate for developing and optimizing new synthetic methodologies due to its distinct reactivity profile. The presence of both a tertiary amine and a secondary alcohol allows chemists to test the chemoselectivity of novel catalysts and reagents for N-alkylation, O-alkylation, acylation, and oxidation reactions . Its moderate molecular weight and good solubility in common organic solvents facilitate reaction monitoring by standard analytical techniques (LCMS, TLC), making it a practical choice for academic and industrial process chemistry labs.

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